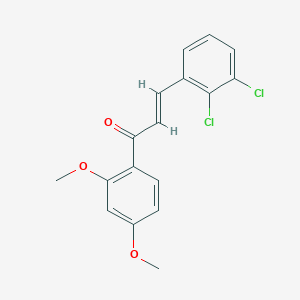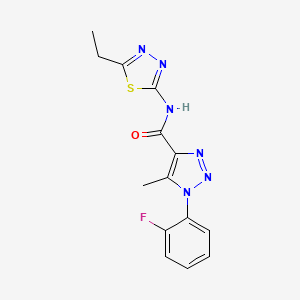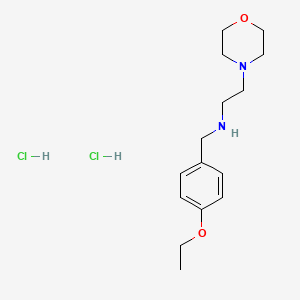
1-(2-aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound is also known by its chemical name, CP-154,526. It belongs to the class of compounds known as diazepanes, which are characterized by their ability to bind to specific receptors in the brain and modulate their activity.
Mechanism of Action
CP-154,526 acts as a selective antagonist of the CRF type 1 receptor. CRF is a neuropeptide that is involved in the stress response. When an individual is exposed to a stressful situation, the hypothalamus releases CRF, which in turn stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH then stimulates the release of cortisol from the adrenal glands, which helps the body to cope with the stress. However, chronic exposure to stress can lead to dysregulation of the stress response, which can contribute to the development of anxiety and stress-related disorders. By blocking the activity of CRF, CP-154,526 may help to restore normal stress regulation and reduce the symptoms of anxiety and stress-related disorders.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have anxiolytic and anti-stress effects in animal models. It has also been found to reduce the symptoms of depression and drug addiction. CP-154,526 blocks the activity of CRF, which in turn reduces the release of cortisol and other stress hormones. This may help to reduce the symptoms of anxiety and stress-related disorders. CP-154,526 has also been found to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction.
Advantages and Limitations for Lab Experiments
CP-154,526 has several advantages for lab experiments. It is a selective antagonist of the CRF type 1 receptor, which makes it a useful tool for studying the role of CRF in the stress response. CP-154,526 has also been extensively studied in animal models, which makes it a well-characterized compound for use in lab experiments. However, CP-154,526 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on CP-154,526. One area of research is to further investigate its potential as a treatment for anxiety and stress-related disorders. Another area of research is to explore its potential as a treatment for drug addiction. Additionally, there is a need for research on the pharmacokinetics and pharmacodynamics of CP-154,526, including its bioavailability, metabolism, and distribution in vivo. Finally, there is a need for research on the safety and toxicity of CP-154,526, particularly with regard to its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CP-154,526 involves several steps. The starting material for the synthesis is 2-aminopyrimidine, which is reacted with 4-bromobenzyl chloride to form 4-(2-pyrimidinyl)benzyl chloride. This intermediate is then reacted with cyclopropylmethylamine and isopropylmagnesium bromide to form 1-(2-aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one. The final product is then purified through recrystallization.
Scientific Research Applications
CP-154,526 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anti-stress effects in animal models. It has also been studied for its potential as a treatment for depression, post-traumatic stress disorder, and drug addiction. CP-154,526 has been found to block the activity of corticotropin-releasing factor (CRF), a neuropeptide that plays a key role in the stress response. By blocking the activity of CRF, CP-154,526 may help to reduce the symptoms of anxiety and stress-related disorders.
properties
IUPAC Name |
1-(2-aminopyrimidin-4-yl)-4-(cyclopropylmethyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-11(2)13-10-20(14-5-7-18-16(17)19-14)8-6-15(22)21(13)9-12-3-4-12/h5,7,11-13H,3-4,6,8-10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPOFEPZVCZEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)
![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)
![[1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)

![3-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5313861.png)

![4-ethyl-2-methyl-5-{[1-(3-phenylbutanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5313892.png)

![2-[4-(3,6-dihydropyridin-1(2H)-yl)-2-(2-furyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethanamine](/img/structure/B5313908.png)
![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)